molecular formula C16H16ClN5O4S B2843436 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 941964-35-8

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2843436
CAS RN: 941964-35-8
M. Wt: 409.85
InChI Key: PIYUMVKCVKSWQH-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide, also known as TAK-915, is a selective antagonist of the orexin type 2 receptor. Orexin, also known as hypocretin, is a neuropeptide that plays a key role in regulating wakefulness, appetite, and reward-seeking behavior. TAK-915 has been studied for its potential therapeutic applications in treating sleep disorders, addiction, and obesity.

Scientific Research Applications

Molecular Docking and Structural Analysis

One of the primary applications of this compound is in molecular docking studies and structural analysis. For instance, docking studies and crystal structure analysis of tetrazole derivatives, including compounds similar to the one , have been conducted to understand their orientation and interaction within the active sites of enzymes such as cyclooxygenase-2 (COX-2). These studies, which include X-ray crystallography, provide insights into the molecular configurations and intermolecular interactions that contribute to their potential as COX-2 inhibitors (Al-Hourani et al., 2015). Such research aids in the development of targeted therapeutic agents by elucidating the structural basis of compound efficacy.

Anticancer and Antibacterial Activities

Research has also explored the anticancer and antibacterial potential of sulfonamide derivatives. For example, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes exhibit promising antiproliferative activity against various cancer cells, suggesting the compound's relevance in developing novel anticancer treatments (González-Álvarez et al., 2013). Similarly, novel benzenesulfonamide derivatives have shown antibacterial activity against a range of Gram-positive bacteria, highlighting their potential in addressing antibiotic resistance (Sławiński et al., 2013).

Photodynamic Therapy for Cancer Treatment

The compound's derivatives have been investigated for their applications in photodynamic therapy (PDT) for cancer treatment. For instance, a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrates high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer in PDT. Its good fluorescence properties and appropriate photodegradation quantum yield make it a promising candidate for cancer therapy (Pişkin et al., 2020).

Computational Studies and Chemical Reactions

Furthermore, computational studies and chemical reaction analyses have been conducted to understand the structural and electronic properties of similar sulfonamide molecules. These studies provide insights into the compound's reactivity, stability, and interaction with biological targets, facilitating the design of more effective molecules for various applications (Murthy et al., 2018).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O4S/c1-25-13-7-8-14(26-2)15(9-13)27(23,24)18-10-16-19-20-21-22(16)12-5-3-11(17)4-6-12/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYUMVKCVKSWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide

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